molecular formula C15H16BrN5S B12921529 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine CAS No. 93946-38-4

6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine

Cat. No.: B12921529
CAS No.: 93946-38-4
M. Wt: 378.3 g/mol
InChI Key: LCNFTOSCRWFXDX-UHFFFAOYSA-N
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Description

6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromobenzylthio group attached to the purine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 9-propyl-9H-purine-2-amine.

    Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-bromobenzyl chloride with a thiol derivative of the purine compound under basic conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often employing automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit the activity of certain enzymes involved in cellular processes.

    Interfering with DNA/RNA: The purine moiety allows it to interact with nucleic acids, potentially disrupting DNA or RNA synthesis.

    Modulating Signaling Pathways: It may affect various signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylthio-9-propyl-9H-purin-2-amine: Similar structure but lacks the bromine atom.

    6-(4-Chlorobenzylthio)-9-propyl-9H-purin-2-amine: Similar structure with a chlorine atom instead of bromine.

    6-(4-Methylbenzylthio)-9-propyl-9H-purin-2-amine: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromobenzylthio group in 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its ability to participate in substitution reactions and may also influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

93946-38-4

Molecular Formula

C15H16BrN5S

Molecular Weight

378.3 g/mol

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-9-propylpurin-2-amine

InChI

InChI=1S/C15H16BrN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20)

InChI Key

LCNFTOSCRWFXDX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Br)N

Origin of Product

United States

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